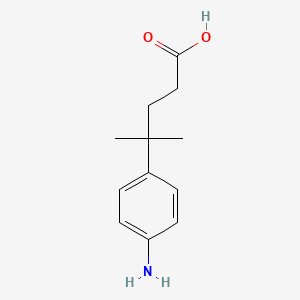
4-(4-Aminophenyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-4-methylpentanoic acid is an organic compound that features an aminophenyl group attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-4-methylpentanoic acid typically involves the reaction of 4-aminophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the nitration of phenol followed by reduction with iron to yield 4-aminophenol, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as iron or catalytic hydrogenation.
Substitution reagents: Such as halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(4-Aminophenyl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Medicine: Investigated for potential therapeutic uses due to its biological activity.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a competitive inhibitor of PepT1, it binds to the transporter and prevents the uptake of peptides, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid: Used in sensing applications and as a reagent in organic synthesis.
4-Aminothiophenol: Utilized in the synthesis of pectin conjugates and in the detection of thrombin.
Uniqueness
4-(4-Aminophenyl)-4-methylpentanoic acid is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of an aminophenyl group with a methylpentanoic acid backbone provides unique chemical and biological properties that are leveraged in various applications.
Properties
CAS No. |
23203-46-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(4-aminophenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-7-11(14)15)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
UYPNMPFOGFKGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




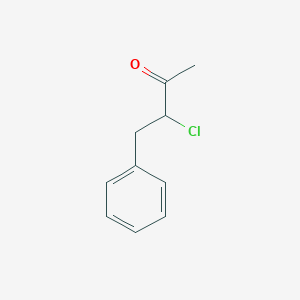
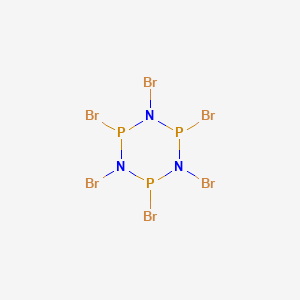
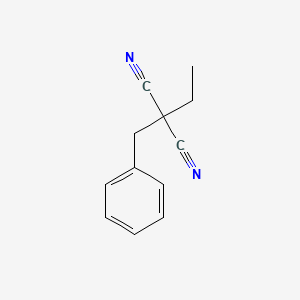
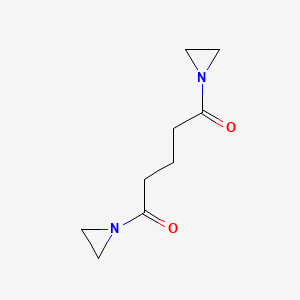
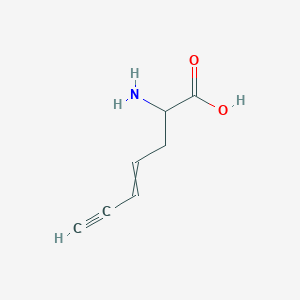
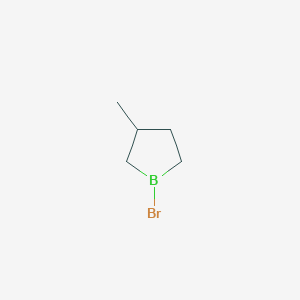
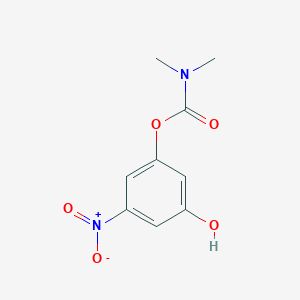
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
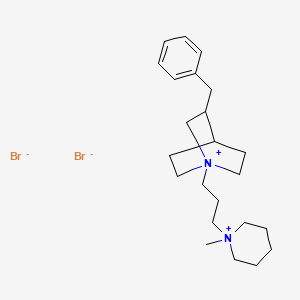
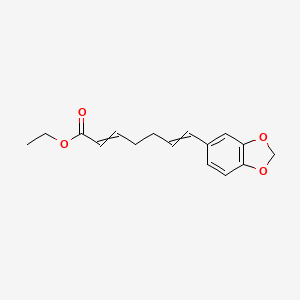
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
